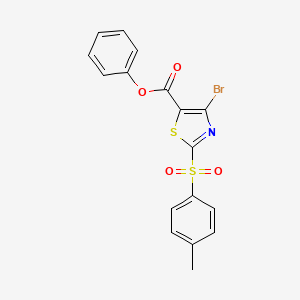
Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate typically involves the reaction of 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylic acid with phenol in the presence of a dehydrating agent . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: :
Biological Activity
Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on various studies.
Chemical Structure and Properties
The compound has the molecular formula C17H12BrNO4S and a molecular weight of 438.32 g/mol. It features a thiazole ring, which is known for its relevance in pharmacology, and includes a bromine atom, a sulfonyl group, and a carboxylate moiety. The presence of these functional groups enhances the compound's solubility and reactivity, making it suitable for various biological applications .
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, although specific data on its minimum inhibitory concentration (MIC) and bactericidal activity are still limited. Similar thiazole derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it may interact with enzymes associated with inflammation and cancer progression. Studies have shown that derivatives of thiazoles can inhibit α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism, with IC50 values significantly lower than those of standard drugs like acarbose .
3. Anti-inflammatory and Anticancer Potential
The sulfonamide functionality combined with the thiazole structure positions this compound as a potential anti-inflammatory agent. Thiazole derivatives have been reported to exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells .
Synthesis
The synthesis of this compound typically involves multiple steps that must be optimized for yield and purity. The general synthetic route includes the formation of the thiazole ring followed by the introduction of the bromine and sulfonyl groups through electrophilic aromatic substitution reactions.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was included in a panel of compounds tested against common pathogens. Results indicated that it displayed moderate activity comparable to other known antimicrobial agents .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound compared to structurally similar derivatives. The study highlighted its potential as an α-glucosidase inhibitor with promising IC50 values, indicating its viability as a therapeutic agent for managing diabetes .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Bromophenyl)thiazole-4-carboxylic acid | C11H8BrNO2S | Potential antimicrobial activity |
| Methyl 2-(4-bromophenyl)thiazole-4-carboxylate | C12H10BrNO2S | Similar biological activities |
| Ethyl 6-methyl-2-(4-piperidin-1-ylsulfonyl)thieno[2,3-d]thiazole-5-carboxylate | C14H16N2O3S3 | Enhanced solubility and reactivity |
The unique combination of functional groups in this compound differentiates it from other thiazole-containing compounds, potentially conferring distinct biological activities .
Properties
Molecular Formula |
C17H12BrNO4S2 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
phenyl 4-bromo-2-(4-methylphenyl)sulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H12BrNO4S2/c1-11-7-9-13(10-8-11)25(21,22)17-19-15(18)14(24-17)16(20)23-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
DMLXNLISPLZBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=C(S2)C(=O)OC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















